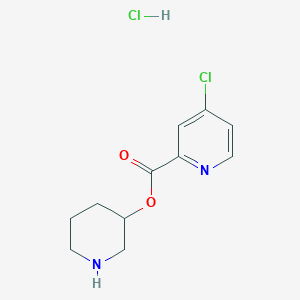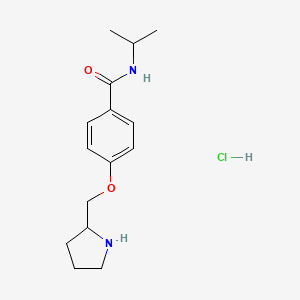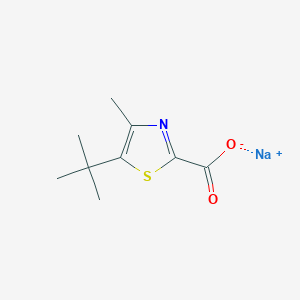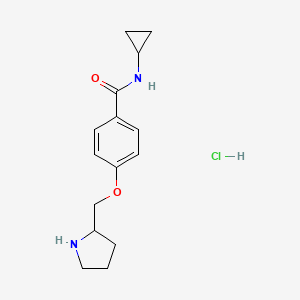
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
描述
This compound is characterized by its molecular formula C11H14Cl2N2O2 and a molecular weight of 277.14 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the use of piperidine and 4-chloro-2-pyridinecarboxylic acid as starting materials. The reaction proceeds through esterification, followed by hydrochloride salt formation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include piperidones.
Reduction Reactions: Products include piperidines.
科学研究应用
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .
相似化合物的比较
Similar Compounds
4-Chloro-2-pyridinecarboxylic acid: Shares the pyridinecarboxylate core but lacks the piperidinyl group.
Piperidine: Contains the piperidine ring but lacks the pyridinecarboxylate moiety.
Nicotinic acid derivatives: Contain the pyridine ring and carboxylate group but differ in substitution patterns
Uniqueness
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to the presence of both the piperidinyl and 4-chloro-2-pyridinecarboxylate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
piperidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-8-3-5-14-10(6-8)11(15)16-9-2-1-4-13-7-9;/h3,5-6,9,13H,1-2,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYYUNSOQQHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B1396959.png)
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396966.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)
![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)
![[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1396974.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)

![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)
